Cas no 62910-63-8 (Benzoyl chloride, 5-bromo-2-methoxy-)

Benzoyl chloride, 5-bromo-2-methoxy- 化学的及び物理的性質
名前と識別子
-
- Benzoyl chloride, 5-bromo-2-methoxy-
- 5-bromo-2-methoxyBenzoyl chloride
- SCHEMBL477809
- JBDMIOCVPSFJPW-UHFFFAOYSA-N
- AKOS000296495
- 62910-63-8
- DA-37821
-
- インチ: InChI=1S/C8H6BrClO2/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3
- InChIKey: JBDMIOCVPSFJPW-UHFFFAOYSA-N
- ほほえんだ: COC1=C(C=C(C=C1)Br)C(=O)Cl
計算された属性
- せいみつぶんしりょう: 247.92398
- どういたいしつりょう: 247.92397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.3
Benzoyl chloride, 5-bromo-2-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015001099-1g |
5-Bromo-2-methoxybenzoyl chloride |
62910-63-8 | 97% | 1g |
$1519.80 | 2023-09-01 | |
Alichem | A015001099-250mg |
5-Bromo-2-methoxybenzoyl chloride |
62910-63-8 | 97% | 250mg |
$480.00 | 2023-09-01 | |
Alichem | A015001099-500mg |
5-Bromo-2-methoxybenzoyl chloride |
62910-63-8 | 97% | 500mg |
$855.75 | 2023-09-01 |
Benzoyl chloride, 5-bromo-2-methoxy- 関連文献
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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5. Book reviews
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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10. Book reviews
Benzoyl chloride, 5-bromo-2-methoxy-に関する追加情報
Comprehensive Overview of Benzoyl chloride, 5-bromo-2-methoxy- (CAS No. 62910-63-8)
Benzoyl chloride, 5-bromo-2-methoxy- (CAS No. 62910-63-8) is a specialized organic compound widely utilized in pharmaceutical and agrochemical synthesis. Its molecular structure, featuring a bromo substituent and a methoxy group, makes it a versatile intermediate for constructing complex molecules. Researchers and industries value this compound for its reactivity in acylations and cross-coupling reactions, which are critical in developing active ingredients for medications and crop protection agents.
The growing demand for halogenated aromatic compounds like 5-bromo-2-methoxybenzoyl chloride aligns with trends in drug discovery and sustainable agriculture. Recent studies highlight its role in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and herbicides, addressing global concerns about chronic pain management and food security. Analytical techniques such as HPLC and NMR spectroscopy are essential for verifying its purity, ensuring compliance with stringent regulatory standards like those set by the FDA and EMA.
Environmental considerations are paramount when handling benzoyl chloride derivatives. Innovations in green chemistry have led to optimized synthetic routes that minimize waste and energy consumption. For instance, catalytic methods using biodegradable solvents are gaining traction among manufacturers aiming to reduce their carbon footprint. These advancements resonate with the United Nations' Sustainable Development Goals (SDGs), particularly SDG 12 (Responsible Consumption and Production).
From a commercial perspective, the global market for fine chemicals like CAS 62910-63-8 is projected to expand at a CAGR of 5.8% through 2030, driven by R&D investments in oncology and neurology therapeutics. Supply chain transparency remains a key challenge, prompting companies to adopt blockchain technology for tracking raw materials from production to end-use. Such measures enhance quality control while meeting ethical sourcing requirements.
Laboratory safety protocols for 5-bromo-2-methoxybenzoyl chloride emphasize proper ventilation and PPE usage due to its potential lachrymatory effects. Storage recommendations typically include moisture-free environments at controlled temperatures to prevent hydrolysis. These precautions align with OSHA guidelines and industry best practices for handling reactive intermediates.
Emerging applications in material science further underscore the compound's significance. Researchers are exploring its utility in designing organic semiconductors for flexible electronics and photovoltaic cells. This interdisciplinary potential positions benzoyl chloride, 5-bromo-2-methoxy- as a cornerstone in next-generation technologies addressing renewable energy challenges.
For analytical chemists, method development for 62910-63-8 quantification often involves mass spectrometry coupled with chromatographic separation. Method validation parameters such as LOQ (Limit of Quantification) and recovery rates are rigorously tested to ensure reproducibility across different matrices. These protocols support quality assurance in both academic and industrial settings.
The compound's structure-activity relationships (SAR) continue to inspire medicinal chemistry innovations. Computational modeling studies reveal how its electrophilic carbonyl carbon interacts with biological targets, facilitating rational drug design. Such insights accelerate the development of novel kinase inhibitors and GPCR modulators, addressing unmet medical needs in precision medicine.
In summary, Benzoyl chloride, 5-bromo-2-methoxy- exemplifies the intersection of synthetic chemistry and technological progress. Its multifaceted applications—from life sciences to advanced materials—demonstrate how molecular innovation drives solutions for 21st-century challenges. Ongoing research into safer production methods and novel derivatives ensures its relevance in an evolving scientific landscape.
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